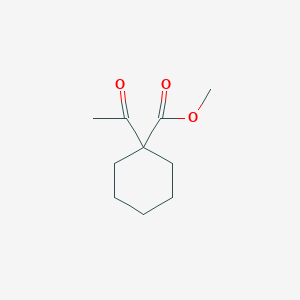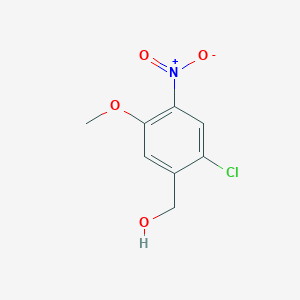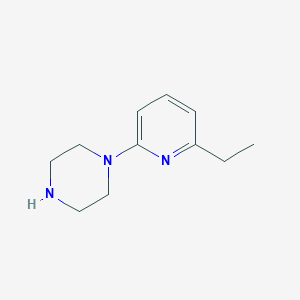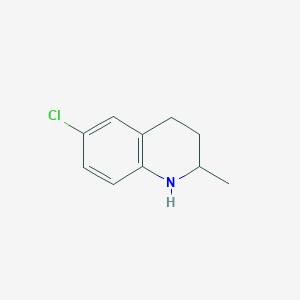
1,2-Bis(4-bromophenyl)-1,2-diphenylethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene can be synthesized through a McMurry coupling reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents . The reaction typically requires the use of titanium tetrachloride and zinc as reducing agents, and it is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the reaction mixture to temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkanes.
Applications De Recherche Scientifique
1,2-Bis(4-bromophenyl)-1,2-diphenylethene has several scientific research applications:
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in the development of fluorescent probes for bio-imaging applications.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to changes in cellular functions.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Di(4-chlorophenyl)-1,2-diphenylethylene
- 1,2-Di(4-methylphenyl)-1,2-diphenylethylene
- 1,2-Di(4-fluorophenyl)-1,2-diphenylethylene
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart distinct electronic properties and reactivity compared to its analogs with different substituents. The bromine atoms also enhance the compound’s ability to participate in substitution reactions, making it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C26H18Br2 |
|---|---|
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-bromophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
Clé InChI |
BBSNJTOHVHUCRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)



![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)

![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)





![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
